

"4-(4-Benzylpiperazin-1-yl)benzaldehyde" IUPAC name

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Compound of Interest

Compound Name: 4-(4-Benzylpiperazin-1-yl)benzaldehyde

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An In-depth Technical Guide: **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4-(4-Benzylpiperazin-1-yl)benzaldehyde**, a key synthetic intermediate in medicinal chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its chemical reactivity. Furthermore, it explores the significance of the benzylpiperazine and benzaldehyde moieties as privileged pharmacophores, contextualizing the compound's importance for researchers and scientists in pharmaceutical development. The guide emphasizes the rationale behind synthetic choices and provides actionable protocols for laboratory application.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible chemical research. **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is a bifunctional organic molecule, featuring a reactive aldehyde group and a pharmacologically significant benzylpiperazine scaffold.

1.1. Nomenclature and Identifiers

- IUPAC Name: **4-(4-Benzylpiperazin-1-yl)benzaldehyde**

- Alternate Name: 4-(4-Benzyl-1-piperazinyl)benzaldehyde[1][2]
- CAS Number: 166438-88-6[3]
- Molecular Formula: C₁₈H₂₀N₂O[1][2][3]
- InChI Key: JDWZUVQRUPAVPK-UHFFFAOYSA-N[1]
- Canonical SMILES: O=C([H])C1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1[1]

1.2. Physicochemical Data

The compound's physical properties are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified suppliers and databases.

Property	Value	Source(s)
Molecular Weight	280.36 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	73-75 °C	[3]
Empirical Formula	C ₁₈ H ₂₀ N ₂ O	[1][2]

Synthesis and Purification

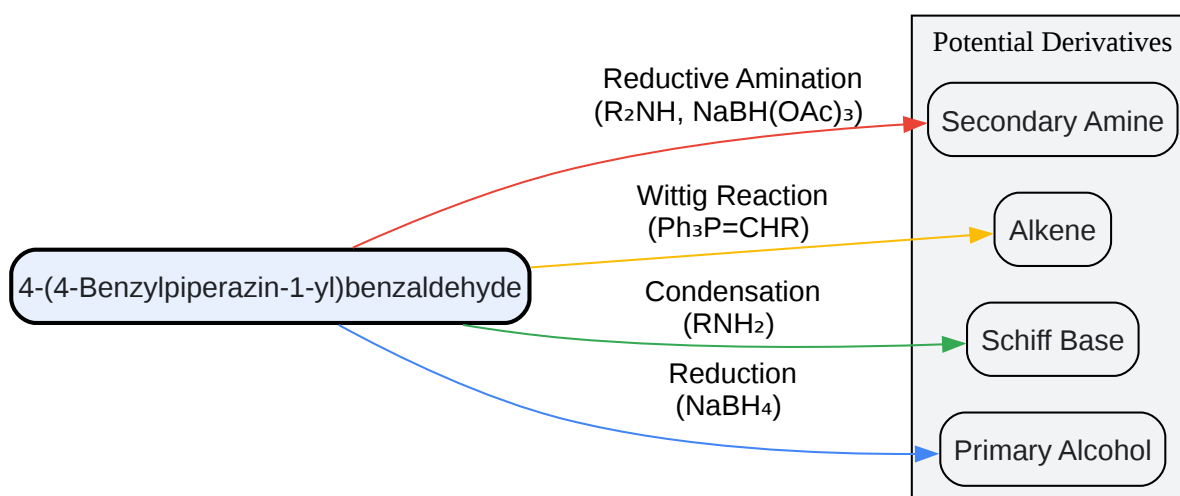
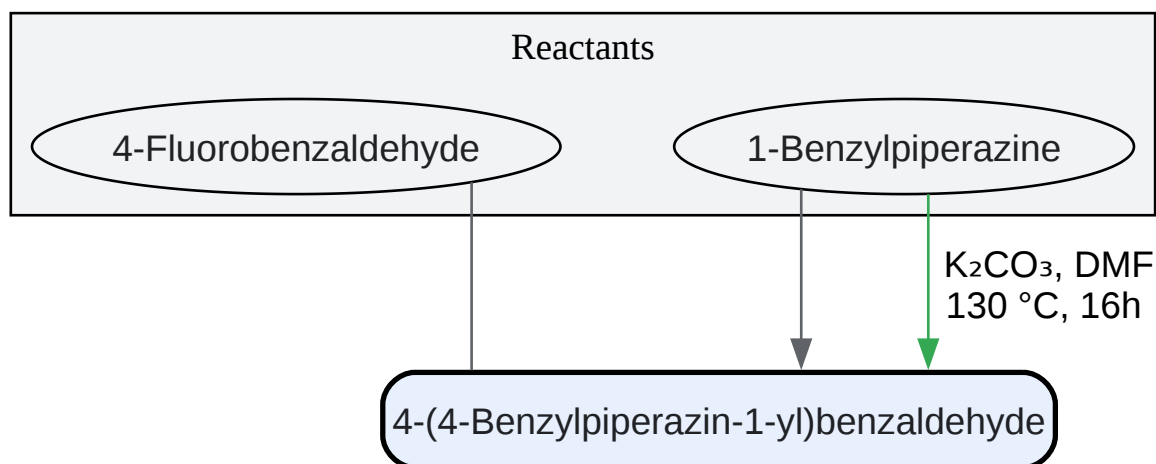
The synthesis of **4-(4-Benzylpiperazin-1-yl)benzaldehyde** is most effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This strategy is widely employed for coupling amines to activated aromatic rings.

2.1. Synthetic Pathway and Rationale

The logical disconnection for this molecule points to two commercially available precursors: 4-fluorobenzaldehyde and 1-benzylpiperazine.

- Expertise & Rationale: The choice of 4-fluorobenzaldehyde is deliberate. The fluorine atom is a highly effective leaving group in S_NAr reactions, superior to heavier halogens in this context. Crucially, the reaction is activated by the strongly electron-withdrawing aldehyde

group (-CHO) located para to the fluorine. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. A base, such as potassium carbonate, is required to act as a proton scavenger for the protonated piperazine nitrogen, regenerating the nucleophilic amine.



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Sources

- 1. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(4-Benzyl-1-piperazinyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. ["4-(4-Benzylpiperazin-1-yl)benzaldehyde" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060489#4-4-benzylpiperazin-1-yl-benzaldehyde-iupac-name]

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